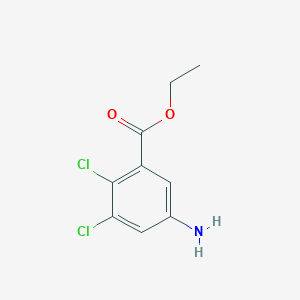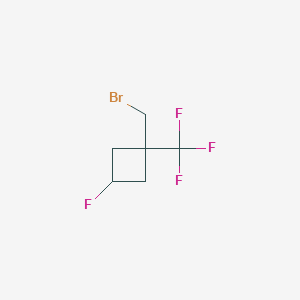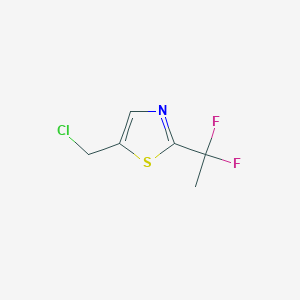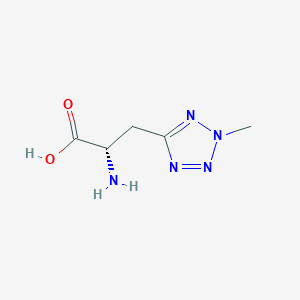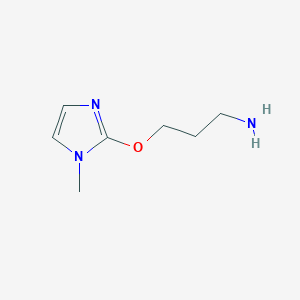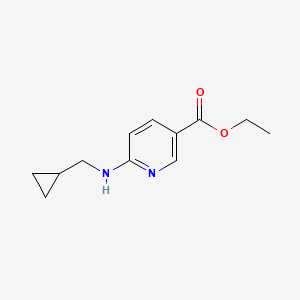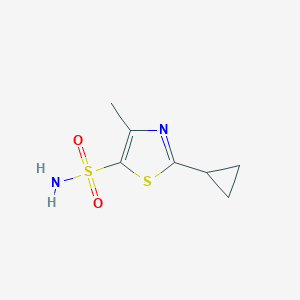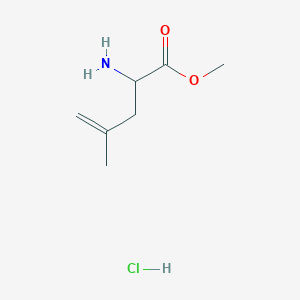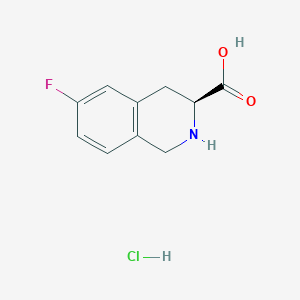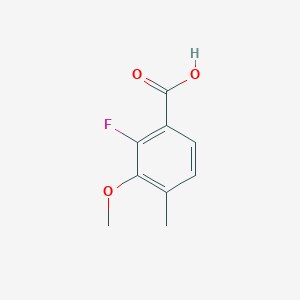![molecular formula C8H11F3O B13517954 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol is a chemical compound with the molecular formula C8H11F3O and a molecular weight of 180.17 g/mol . This compound features a spirocyclic structure, which is characterized by a unique arrangement where two rings are connected through a single atom. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a spirocyclic ketone with a trifluoromethylating agent in the presence of a reducing agent. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a range of functionalized spirocyclic compounds.
Scientific Research Applications
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)spiro[3.3]heptan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are still ongoing, with a focus on identifying the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(Trifluoromethyl)spiro[3.3]heptan-2-ol can be compared with other spirocyclic compounds such as:
Spiro[3.3]heptane: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Methyl)spiro[3.3]heptan-2-ol:
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol: The addition of an amino group introduces new functional possibilities and reactivity patterns.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11F3O |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)spiro[3.3]heptan-2-ol |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(12)4-6(5-7)2-1-3-6/h12H,1-5H2 |
InChI Key |
URHKYUZFNVRSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-2-[6-(trifluoromethyl)pyridin-2-yl]aceticacid](/img/structure/B13517878.png)
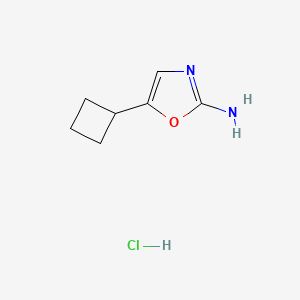
![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)
